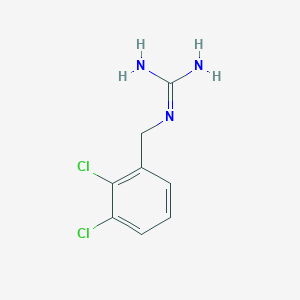![molecular formula C24H18Cl2N2S2 B15337290 2,2'-Bis((4-chlorophenyl)thio)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B15337290.png)
2,2'-Bis((4-chlorophenyl)thio)-[1,1'-biphenyl]-4,4'-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Bis[(4-chlorophenyl)thio]-[1,1-biphenyl]-4,4-diamine is an organic compound characterized by the presence of two 4-chlorophenylthio groups attached to a biphenyl structure with diamine functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis[(4-chlorophenyl)thio]-[1,1-biphenyl]-4,4-diamine typically involves the following steps:
Formation of 4-chlorophenylthio groups: This can be achieved by reacting 4-chlorothiophenol with a suitable halogenating agent.
Coupling with biphenyl: The 4-chlorophenylthio groups are then coupled with a biphenyl derivative under controlled conditions, often using a catalyst such as palladium.
Introduction of diamine groups:
Industrial Production Methods
In an industrial setting, the production of 2,2-Bis[(4-chlorophenyl)thio]-[1,1-biphenyl]-4,4-diamine may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Bis[(4-chlorophenyl)thio]-[1,1-biphenyl]-4,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The diamine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Bis[(4-chlorophenyl)thio]-[1,1-biphenyl]-4,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,2-Bis[(4-chlorophenyl)thio]-[1,1-biphenyl]-4,4-diamine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Bis(4-chlorophenyl)-1,1-dichloroethane: Similar in structure but with different functional groups.
2,2-Bis(4-chlorophenyl)acetic acid: Contains similar aromatic rings but differs in the presence of carboxylic acid groups.
Uniqueness
2,2-Bis[(4-chlorophenyl)thio]-[1,1-biphenyl]-4,4-diamine is unique due to its combination of 4-chlorophenylthio and diamine groups attached to a biphenyl structure. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C24H18Cl2N2S2 |
|---|---|
Molekulargewicht |
469.4 g/mol |
IUPAC-Name |
4-[4-amino-2-(4-chlorophenyl)sulfanylphenyl]-3-(4-chlorophenyl)sulfanylaniline |
InChI |
InChI=1S/C24H18Cl2N2S2/c25-15-1-7-19(8-2-15)29-23-13-17(27)5-11-21(23)22-12-6-18(28)14-24(22)30-20-9-3-16(26)4-10-20/h1-14H,27-28H2 |
InChI-Schlüssel |
AZPYOMOWCZRPQE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1SC2=C(C=CC(=C2)N)C3=C(C=C(C=C3)N)SC4=CC=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


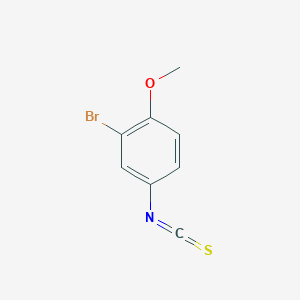
![7-Boc-2-iodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B15337218.png)
![2-Amino-5-[(4-iodophenoxy)methyl]-1,3,4-thiadiazole](/img/structure/B15337227.png)
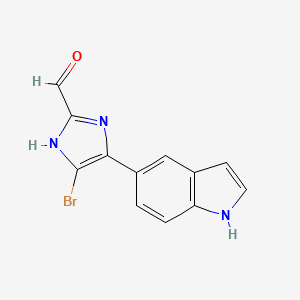

![(S)-1-[(S)-2-Amino-3,3-dimethylbutanoyl]-N-methyl-N-phenylpyrrolidine-2-carboxamide](/img/structure/B15337246.png)
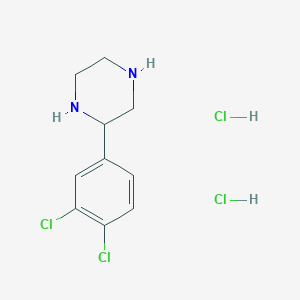
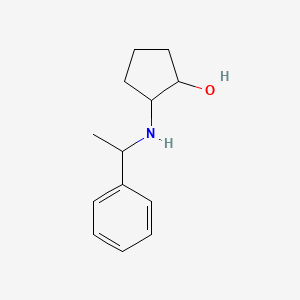
![Methyl 3-[4-(tert-Butoxy)phenyl]propanoate](/img/structure/B15337268.png)
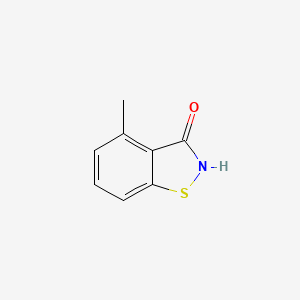
![4,12-dibromo-2,2-difluoro-8-(4-methoxyphenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B15337277.png)
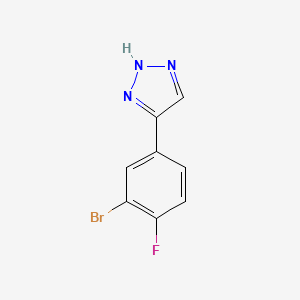
![methyl 5-bromo-2-[4-(4-bromo-2-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B15337293.png)
